

# Resistin's Role in Disease: A Comparative Meta-Analysis of Clinical Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: resistin

Cat. No.: B1175032

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the nuanced role of the adipokine resistin in various pathologies is critical for identifying novel therapeutic targets and diagnostic biomarkers. This guide provides a comparative analysis of findings from multiple meta-analyses of clinical studies, offering a comprehensive overview of the association between circulating resistin levels and a spectrum of diseases. The quantitative data, experimental protocols, and key signaling pathways are detailed to support ongoing research and development efforts.

A systematic review of meta-analyses reveals a significant association between elevated resistin levels and an increased risk for several chronic conditions, including obesity-related cancers, type 2 diabetes mellitus (T2DM), cardiovascular disease (CVD), and colorectal cancer. While the strength of this association varies across diseases, the collective evidence positions resistin as a key player in inflammatory and metabolic dysregulation.

## Comparative Summary of Meta-Analysis Findings

The following table summarizes the key quantitative findings from meta-analyses investigating the link between resistin levels and various diseases. This data facilitates a direct comparison of the effect sizes and patient populations across different pathological contexts.

| Disease Category                               | Number of Studies Included        | Total Participants (Patients / Controls) | Key Finding (Effect Size)                                                                            | 95% Confidence Interval (CI)  | Reference Meta-Analysis |
|------------------------------------------------|-----------------------------------|------------------------------------------|------------------------------------------------------------------------------------------------------|-------------------------------|-------------------------|
| Obesity-Related Cancers                        | 13 (for ORs); 18 (for SMD)        | Not explicitly aggregated                | High resistin levels associated with increased cancer risk (OR=1.20; SMD=0.94)                       | OR: 1.10-1.30; SMD: 0.63-1.25 | [1][2]                  |
| Type 2 Diabetes & Obesity (Insulin Resistance) | 10                                | 611 patients                             | Weak positive correlation between resistin and insulin resistance (r=0.21)                           | 0.06-0.35                     | [3][4][5][6]            |
| Type 2 Diabetes & Obesity (Hyperresistinemia)  | Subgroup Analysis                 | Not explicitly aggregated                | Significant positive correlation in individuals with hyperresistinemia ( $\geq 14.8$ ng/ml) (r=0.52) | 0.35-0.68                     | [3][4][5]               |
| Cardiovascular Disease Events (Older Adults)   | 1 cohort study (Health ABC Study) | 3,044                                    | Highest vs. lowest quartile of resistin associated with                                              | 1.20-1.93                     | [7]                     |

|                                        |    |                                      |                                                                               |             |        |  |
|----------------------------------------|----|--------------------------------------|-------------------------------------------------------------------------------|-------------|--------|--|
|                                        |    |                                      | increased<br>"Hard" CHD<br>events<br>(HR=1.52)                                |             |        |  |
| Colorectal<br>Cancer<br>(Serum)        | 12 | Not explicitly<br>aggregated         | Elevated<br>resistin in<br>CRC patients<br>(SMD=0.86)                         | 0.05-1.67   | [8][9] |  |
| Colorectal<br>Cancer<br>(Plasma)       | 7  | Not explicitly<br>aggregated         | Significantly<br>higher<br>resistin in<br>CRC patients<br>(SMD=0.97)          | 0.42-1.52   | [8][9] |  |
| Osteoarthritis                         | 4  | 375 OA<br>patients / 214<br>controls | Significantly<br>higher<br>resistin levels<br>in OA<br>patients<br>(SMD=0.60) | 0.43-0.77   | [10]   |  |
| Nonalcoholic<br>Fatty Liver<br>Disease | 28 | Not explicitly<br>aggregated         | Higher serum<br>resistin in<br>NAFLD<br>patients<br>(SMD=0.522)               | 0.004-1.040 | [11]   |  |

## Experimental Protocols: A Meta-Analysis Workflow

The methodologies employed in the cited meta-analyses generally adhere to a standardized and rigorous process to ensure the systematic and unbiased synthesis of evidence.[\[12\]](#)[\[13\]](#)[\[14\]](#) [\[15\]](#) The typical workflow is outlined below.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Circulating resistin levels and obesity-related cancer risk: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Circulating resistin levels and obesity-related cancer risk: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relation of Circulating Resistin to Insulin Resistance in Type 2 Diabetes and Obesity: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relation of Circulating Resistin to Insulin Resistance in Type 2 Diabetes and Obesity: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Relation of Circulating Resistin to Insulin Resistance in Type 2 Diabetes and Obesity: A Systematic Review and Meta-Analysis [frontiersin.org]
- 7. Association Between Resistin Levels and Cardiovascular Disease Events in Older Adults: The Health, Aging and Body Composition Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Resistin as potential biomarkers for detection of colorectal carcinoma: A systematic review and meta-analysis | Safiejko | Medical Research Journal [journals.viamedica.pl]
- 10. Clinical Significance of Resistin Expression in Osteoarthritis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Meta-analysis in clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Meta-Methodology: Conducting and Reporting Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spssanalysis.com [spssanalysis.com]
- 15. A brief introduction of meta-analyses in clinical practice and research - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Resistin's Role in Disease: A Comparative Meta-Analysis of Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1175032#meta-analysis-of-clinical-studies-on-resistin-levels-and-disease>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)